Calculated Partition Coefficient (Log P): Ethoxy Confers an Optimal 2.30 Log P Window Absent in Shorter or Halogenated Congeners
The ethoxy substituent delivers a calculated log P of 2.30 , positioning the compound in the centre of the typical drug‑like lipophilicity range (log P 1‑4) while avoiding the excessive hydrophobicity of the bromo (log P 2.67 ) and propoxy (log P 2.69 ) analogs, or the lower lipophilicity of the fluoro (log P 2.04 ) and methyl (log P 2.21 ) variants. This intermediate value predicts balanced aqueous solubility and passive membrane permeability, making the ethoxy compound a superior starting point for fragment elaboration when moderate log P is desired.
| Evidence Dimension | Calculated partition coefficient (log P) |
|---|---|
| Target Compound Data | 2.30 |
| Comparator Or Baseline | 2-(4-Methoxybenzoyl)oxazole: no published log P; 2-(4-Fluorobenzoyl)oxazole: 2.04; 2-(4-Methylbenzoyl)oxazole: 2.21; 2-(4-Chlorobenzoyl)oxazole: no published log P; 2-(4-Bromobenzoyl)oxazole: 2.67; 2-(4-Propoxybenzoyl)oxazole: 2.69 |
| Quantified Difference | Ethoxy log P is +0.26 above the fluoro analog, +0.09 above the methyl analog, –0.37 below the bromo analog, and –0.39 below the propoxy analog. |
| Conditions | Values sourced from ChemSrc computed properties (ACD/Labs or equivalent prediction algorithm) through . |
Why This Matters
Procurement of the ethoxy congener avoids the steep log P jumps seen with bromo or propoxy substituents, which can compromise solubility and lead to aggregation in biochemical assays, while still providing sufficient hydrophobicity for target engagement relative to the fluoro and methyl analogs.
